molecular formula C17H19N5O3 B2672706 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034298-38-7

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2672706
CAS No.: 2034298-38-7
M. Wt: 341.371
InChI Key: SKDCUZDHOHXTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic molecule featuring a benzimidazole core linked to a piperidine ring via an acetyl group, which is further connected to an imidazolidine-2,4-dione moiety. This structure combines pharmacologically significant motifs:

  • Benzimidazole: Known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition .
  • Piperidine: A common scaffold in CNS-targeting drugs and receptor modulators.
  • Imidazolidine-2,4-dione (hydantoin): Imparts hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-15-9-18-17(25)22(15)12-5-7-20(8-6-12)16(24)10-21-11-19-13-3-1-2-4-14(13)21/h1-4,11-12H,5-10H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCUZDHOHXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The resulting benzimidazole is then subjected to further functionalization to introduce the acetyl group and the piperidine ring.

The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione ring can be reduced to form hydroxyl derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the imidazolidine-2,4-dione ring can produce hydroxyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines multiple pharmacophores, including imidazole and piperidine rings. The chemical formula is C22H28N6O3C_{22}H_{28}N_{6}O_{3} with a molecular weight of 424.5 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit promising anticancer properties. The imidazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design:

  • Topoisomerase Inhibition : Compounds similar to 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to cancer cell death, particularly in liver and lung cancers .
  • NLRP3 Inhibition : The compound has been explored as a potential NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor, which plays a role in inflammatory responses associated with various cancers. Studies have demonstrated that modifications to the compound can enhance its effectiveness in reducing pyroptosis and interleukin-1 beta (IL-1β) release in human macrophages .

Serotonin Receptor Modulation

Another significant application of this compound lies in its potential as a serotonin receptor modulator. Imidazole derivatives are being investigated for their ability to influence the serotonergic system, which is crucial in treating mood disorders such as depression. By modulating serotonin receptors, these compounds may help alleviate symptoms associated with depression and anxiety .

Table of Biological Activities

Activity Mechanism Target
AnticancerInhibition of topoisomerasesLiver and lung cancer cells
NLRP3 InhibitionReduction of pyroptosis and IL-1β releaseHuman macrophages
Serotonin Receptor ModulationModulation of serotonergic pathwaysMood disorders

Case Study 1: Topoisomerase Inhibitors

A study investigating imidazole-based compounds highlighted their effectiveness as topoisomerase inhibitors. The research demonstrated that specific modifications to the imidazole ring could significantly enhance anticancer activity against various cell lines, including those from breast and prostate cancers .

Case Study 2: NLRP3 Inhibition

In another study focusing on NLRP3 inhibition, derivatives of the compound were synthesized and tested for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated that certain derivatives could effectively reduce pyroptosis by up to 35%, showcasing their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The piperidine ring and imidazolidine-2,4-dione structure contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity Reference
Target Compound Benzimidazole-Piperidine-Imidazolidinedione Acetyl linker, imidazolidinedione Not provided Inferred enzyme/receptor modulation N/A
Domperidone () Dual benzimidazolone-piperidine Propyl linker, 5-chloro substitution ~426 (calculated) Dopamine D2 antagonist (gastroprokinetic)
VU0155069 () Benzimidazolone-piperidine-naphthamide Chloro substitution, naphthamide group 462.97 Not specified (likely receptor ligand)
Benzimidazole-thiazole hybrids () Benzimidazole-thiazole-acetyl Thiosemicarbazone, 4-thiazolidinone ~300–400 (estimated) COX-2 inhibition (IC50: 0.045–0.075 μM)
Phenoxymethylbenzoimidazole derivatives () Benzimidazole-triazole-thiazole Phenoxymethyl linker, aryl substitutions ~450–550 (estimated) Antimicrobial/anticancer (hypothesized)

Key Observations:

Structural Variations: The target compound employs an acetyl-piperidine linker, distinguishing it from Domperidone’s propyl-piperidine bridge . Unlike benzimidazole-thiazole hybrids (), the target lacks sulfur-containing heterocycles (e.g., thiazole), which are critical for COX-2 inhibition . Instead, the imidazolidinedione may favor interactions with hydrolytic enzymes or urea transporters.

Functional Implications :

  • Domperidone ’s 5-chloro substitution enhances lipophilicity and dopamine receptor affinity , whereas the target compound’s unsubstituted benzimidazole may prioritize alternative targets (e.g., kinases or proteases).
  • Compounds like VU0155069 () with naphthamide groups exhibit higher molecular weights (~463 vs. ~400–450 for the target), suggesting divergent pharmacokinetic profiles (e.g., solubility, bioavailability) .

Pharmacological Trends: Benzimidazole-thiazole derivatives () achieve nanomolar-range IC50 values against COX-2, attributed to thiazole’s electron-withdrawing effects and hydrogen-bonding capacity . ’s triazole-containing analogs demonstrate enhanced metabolic stability due to triazole’s resistance to oxidation , a feature the target compound may share via its hydantoin moiety.

Biological Activity

The compound 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzo[d]imidazole moiety with an imidazolidine core, linked through a piperidine ring. This structural complexity is believed to contribute to its diverse biological effects.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight286.34 g/mol
LogP2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Research indicates that compounds similar to This compound exhibit significant activity against the NLRP3 inflammasome, a key player in inflammatory responses. Inhibition of this pathway can lead to reduced release of pro-inflammatory cytokines such as IL-1β, which is critical in various inflammatory diseases .

Anti-inflammatory Effects

A study demonstrated that derivatives of this compound could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, one derivative showed a 19.4% reduction in IL-1β release at a concentration of 10 µM .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Heterocyclic compounds, particularly those containing benzimidazole derivatives, have been associated with antiproliferative activity against various cancer cell lines .

Case Studies

  • NLRP3 Inhibition Study : In vitro studies on human macrophages indicated that the compound could prevent pyroptosis (cell death associated with inflammation), achieving up to 39.2% inhibition at optimal concentrations .
  • Antiproliferative Activity : A related study explored the antiproliferative effects of similar compounds on cancer cell lines, revealing IC50 values that suggest significant cytotoxicity against specific tumor types .

Comparative Analysis of Biological Activities

CompoundIL-1β Inhibition (%)Pyroptosis Inhibition (%)IC50 (µM) (Cancer Cells)
3-(1-(2-(1H-benzo[d]imidazol-1-yl)...19.439.215
Derivative A183510
Derivative B213012

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of similar benzimidazole-piperidine hybrids typically involves multi-step reactions. For example, coupling reactions using acetylated intermediates (e.g., 2-(1H-benzo[d]imidazol-1-yl)acetic acid) with piperidin-4-yl derivatives under reflux conditions in polar aprotic solvents like DMF or DCM. Catalysts such as EDCI/HOBt or DCC can facilitate amide bond formation . Optimization may involve varying solvent polarity (e.g., switching from THF to acetonitrile) or temperature gradients (e.g., 60–80°C) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Combined spectroscopic and chromatographic methods are essential.

  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1670–1730 cm⁻¹ for imidazolidine-dione; NH stretches at ~3200–3400 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm piperidine ring conformation (e.g., axial/equatorial protons) and benzimidazole aromaticity. For example, piperidine CH₂ groups typically resonate at δ 1.5–2.5 ppm, while imidazolidine-dione carbonyls appear at δ 170–175 ppm in ¹³C NMR .
  • HPLC : ≥98% purity thresholds using C18 columns (gradient: water/acetonitrile with 0.1% TFA) .

Q. How can researchers design preliminary biological assays to evaluate the compound’s activity?

  • Methodological Answer : Begin with in vitro antimicrobial or enzyme inhibition assays. For antimicrobial testing, use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL . For enzyme targets (e.g., kinases, proteases), employ fluorometric or colorimetric assays (e.g., NADH-coupled assays for oxidoreductases) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from ligand flexibility or solvent effects.

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding mode stability .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed conformers.
  • Experimental Validation : Use site-directed mutagenesis on key residues (e.g., catalytic site histidines) to test docking hypotheses .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the compound’s selectivity for a target receptor?

  • Methodological Answer :

  • Scaffold Modulation : Introduce substituents to the benzimidazole ring (e.g., electron-withdrawing groups at position 5/6) to alter π-π stacking interactions .
  • Side-Chain Variations : Replace the acetyl linker with sulfonamide or urea groups to modify hydrogen-bonding patterns .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical spatial features (e.g., distance between imidazolidine-dione and piperidine nitrogen) .

Q. What experimental approaches are recommended to address low solubility or stability in physiological buffers?

  • Methodological Answer :

  • Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or ester derivatives of the imidazolidine-dione moiety to improve bioavailability .
  • Accelerated Stability Studies : Conduct LC-MS under stressed conditions (40°C, 75% RH) to identify degradation pathways (e.g., hydrolysis of the acetyl linker) .

Q. How can researchers validate the compound’s mechanism of action when initial phenotypic assays yield non-specific effects?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down target proteins from cell lysates .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., kinases identified via docking) to confirm on-target effects .
  • Metabolomic Profiling : Compare treated vs. untreated cells via LC-MS to identify pathway perturbations (e.g., TCA cycle intermediates) .

Data Analysis and Reproducibility

Q. What statistical methods should be applied to analyze dose-response data with high variability in replicate experiments?

  • Methodological Answer :

  • Robust Regression : Use iterative reweighted least squares (IRLS) to minimize outlier effects on IC₅₀ calculations .
  • Hierarchical Modeling : Account for plate-to-plate variability using mixed-effects models (e.g., lme4 in R) .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting ≥50% effect sizes .

Q. How can researchers ensure reproducibility in synthetic protocols when scaling up from milligram to gram quantities?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy to detect intermediate phases .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology (RSM) .
  • Critical Quality Attributes (CQAs) : Define acceptance criteria for intermediates (e.g., ≤2% unreacted starting material by TLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.